N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide
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Overview
Description
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide is a chemical compound with the molecular formula C12H13Cl3N2O4 and a molecular weight of 355.607 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a nitrophenoxy group, and a butanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide typically involves the reaction of 3-nitrophenol with 2,2,2-trichloroethyl butanoate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl group can also participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide can be compared with similar compounds such as:
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]butanamide: This compound has a similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide:
Properties
Molecular Formula |
C12H13Cl3N2O4 |
---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide |
InChI |
InChI=1S/C12H13Cl3N2O4/c1-2-4-10(18)16-11(12(13,14)15)21-9-6-3-5-8(7-9)17(19)20/h3,5-7,11H,2,4H2,1H3,(H,16,18) |
InChI Key |
BOXPMWYWXSHDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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